5-(4-Methylphenoxy)pyrimidin-2-amine
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Overview
Description
5-(4-Methylphenoxy)pyrimidin-2-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methylphenoxy group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenoxy)pyrimidin-2-amine typically involves the reaction of 4-methylphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyrimidine to form the desired product.
Reaction Conditions:
Reagents: 4-methylphenol, 2-chloropyrimidine, potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 5-(4-Carboxyphenoxy)pyrimidin-2-amine
Reduction: this compound (if starting from a nitro compound)
Substitution: Various N-substituted derivatives
Scientific Research Applications
5-(4-Methylphenoxy)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenoxy)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
5-Phenoxypyrimidin-2-amine: Lacks the methyl group, which may affect its binding affinity and selectivity.
5-(4-Methoxyphenoxy)pyrimidin-2-amine: Contains a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
5-(4-Chlorophenoxy)pyrimidin-2-amine: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
Uniqueness
5-(4-Methylphenoxy)pyrimidin-2-amine is unique due to the presence of the 4-methylphenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with target proteins, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4-methylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
ZGMPFQFVPHWJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CN=C(N=C2)N |
Origin of Product |
United States |
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